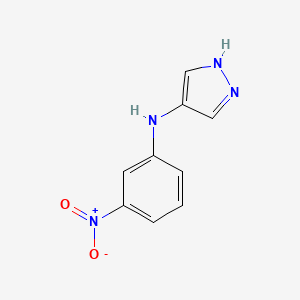![molecular formula C15H23ClO B13180145 ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13180145.png)
({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a chloromethyl group and a 5-methylhexyl group connected through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol derivatives with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl ether intermediate, which then reacts with the benzyl alcohol derivative to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium azide (NaN₃), sodium thiolate (NaSR), sodium alkoxide (NaOR)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Methyl derivatives
Substitution: Azides, thiols, ethers
Scientific Research Applications
Chemistry: In chemistry, ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the construction of various functionalized compounds.
Biology: In biological research, this compound can be used to modify biomolecules through covalent attachment, aiding in the study of protein-ligand interactions and enzyme mechanisms.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene exerts its effects involves the interaction of its functional groups with molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their activity or function. The benzene ring provides a hydrophobic interaction surface, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Benzyl Chloride: Similar in having a chloromethyl group attached to a benzene ring but lacks the 5-methylhexyl group.
Hexylbenzene: Contains a hexyl group attached to a benzene ring but lacks the chloromethyl group.
Chloromethylbenzene: Similar in having a chloromethyl group attached to a benzene ring but lacks the 5-methylhexyl group.
Uniqueness: ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene is unique due to the presence of both a chloromethyl group and a 5-methylhexyl group connected through an oxygen atom. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its simpler analogs.
Properties
Molecular Formula |
C15H23ClO |
|---|---|
Molecular Weight |
254.79 g/mol |
IUPAC Name |
[3-(chloromethyl)-5-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23ClO/c1-13(2)10-15(11-16)8-9-17-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |
InChI Key |
JGYUJYFRXBFZQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCOCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


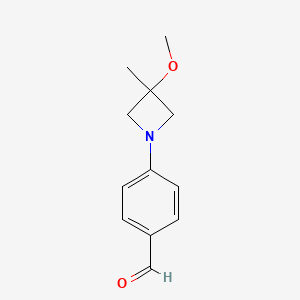
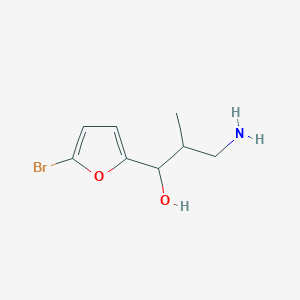
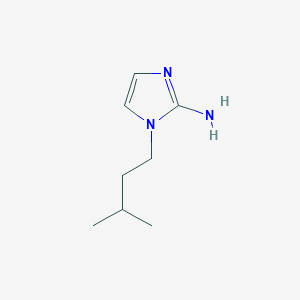
![5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13180087.png)
![4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13180092.png)

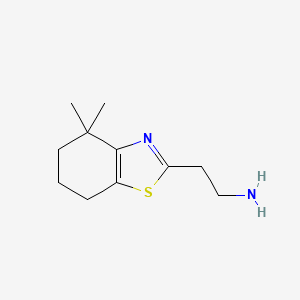

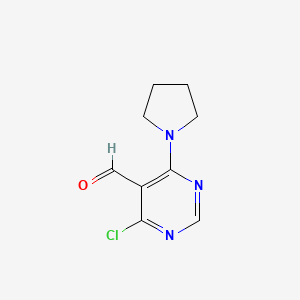
![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid](/img/structure/B13180124.png)
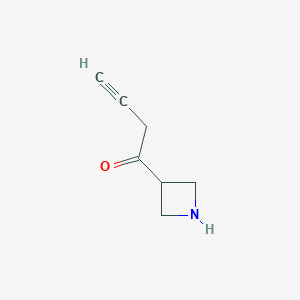
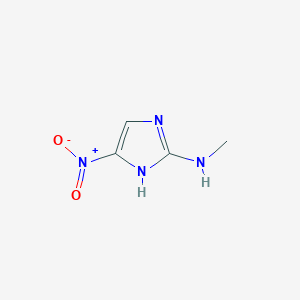
![N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13180136.png)
